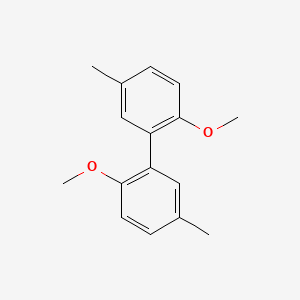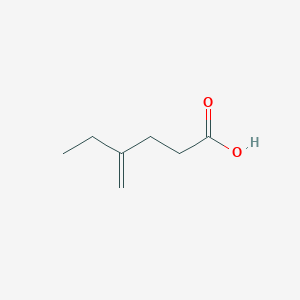
Hexanoic acid, 4-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 4-methylene- is an organic compound with the molecular formula C7H12O2 It is a derivative of hexanoic acid, characterized by the presence of a methylene group at the fourth carbon position
準備方法
Synthetic Routes and Reaction Conditions
Hexanoic acid, 4-methylene- can be synthesized through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The reaction conditions typically involve the use of an alkoxide base and subsequent hydrolysis and decarboxylation steps .
Industrial Production Methods
Industrial production of hexanoic acid, 4-methylene- often involves large-scale synthesis using similar principles as the malonic ester synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
化学反応の分析
Types of Reactions
Hexanoic acid, 4-methylene- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methylene group allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Hexanoic acid, 4-methylene- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of hexanoic acid, 4-methylene- involves its interaction with specific molecular targets and pathways. The methylene group allows for unique reactivity, enabling the compound to participate in various biochemical processes. Its effects are mediated through interactions with enzymes and other proteins, influencing cellular functions and metabolic pathways .
類似化合物との比較
Hexanoic acid, 4-methylene- can be compared with other similar compounds, such as:
Hexanoic acid: Lacks the methylene group, resulting in different chemical properties and reactivity.
4-Methylhexanoic acid: Contains a methyl group instead of a methylene group, leading to variations in its chemical behavior.
Hexanoic acid, 4-methyl-: Another derivative with distinct properties due to the presence of a methyl group.
Conclusion
Hexanoic acid, 4-methylene- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
特性
CAS番号 |
13722-73-1 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
4-methylidenehexanoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h2-5H2,1H3,(H,8,9) |
InChIキー |
SLXSYFSPLZPELJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



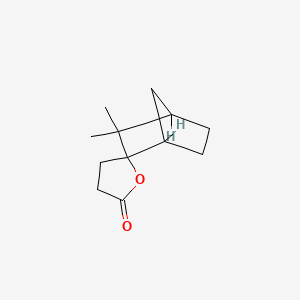

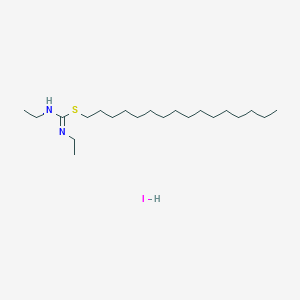
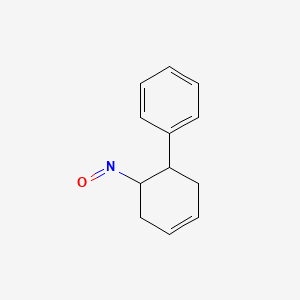

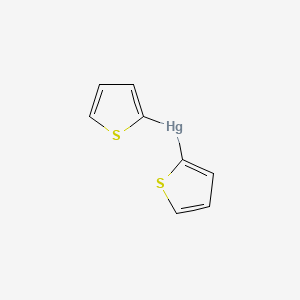
![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)

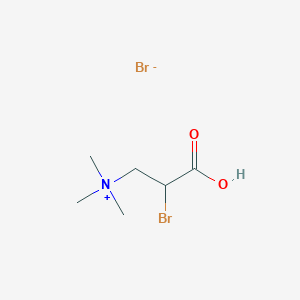

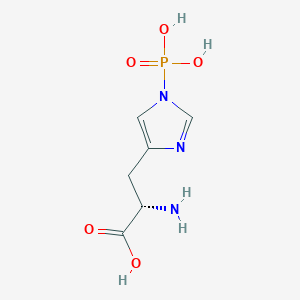
![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
